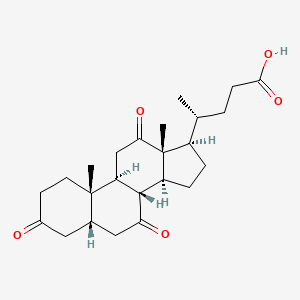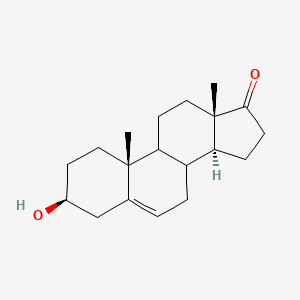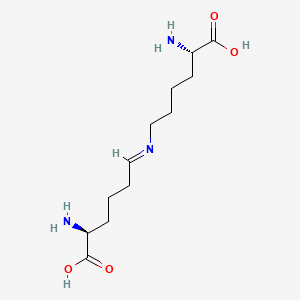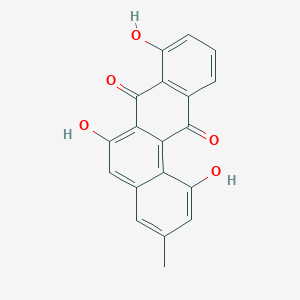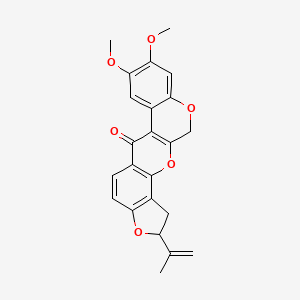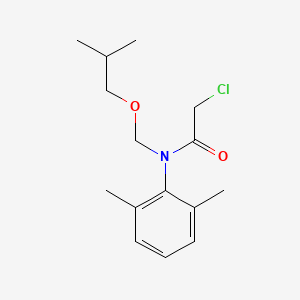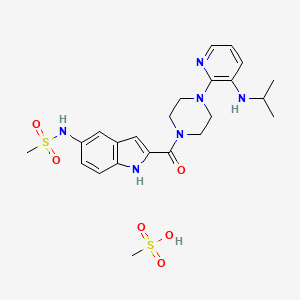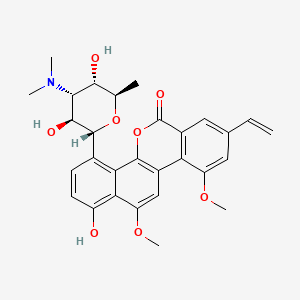
Deacetylravidomycin
Übersicht
Beschreibung
Deacetylravidomycin is a natural product found in Streptomyces . It has a molecular formula of C29H31NO8 . It is also known by other names such as Desacetylravidomycin and AY-26,623 . It has been found to have light-dependent antibiotic and anticancer activities .
Synthesis Analysis
The total synthesis of Deacetylravidomycin has been accomplished . The key steps include aryl C-glycosidation of the azido-bearing fucosyl acetate 2 using catalytic Sc (OTf)3, the [2+2] cycloaddition reaction of alkoxybenzyne bearing an azido sugar to ketene silyl acetal, and the ring expansion reaction of alkoxybenzocyclobutenone .
Molecular Structure Analysis
The molecular structure of Deacetylravidomycin includes a benzo[d]naphtho[1,2-b]pyran-6-one core . The structure also includes a dimethylamino group and multiple hydroxy and methoxy groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Deacetylravidomycin include aryl C-glycosidation, [2+2] cycloaddition, and ring expansion . These reactions are key to forming the complex structure of Deacetylravidomycin .
Physical And Chemical Properties Analysis
Deacetylravidomycin has a molecular weight of 521.6 g/mol . It has a complex structure with multiple functional groups, including a dimethylamino group and multiple hydroxy and methoxy groups .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Desacetylravidomycin has been studied for its antitumor properties . It has been found to be effective against a human colon carcinoma cell line, with its cytotoxicity dramatically enhanced by light .
Antibiotic Properties
Desacetylravidomycin exhibits antibiotic properties . It is active against Gram-positive bacteria, including B. subtilis, S. aureus, S. epidermidis, and E. faecalis .
Photosensitizing Agent
This compound is a potent photosensitizing agent . Its antibiotic and antitumor activities are light-dependent, with near UV and visible blue wavelengths being most effective .
DNA Damage
Desacetylravidomycin has been found to damage DNA . This was observed in a biochemical lambda prophage induction assay, where the induction of the enzyme beta-galactosidase is measured as a specific indication of the ability of an agent to directly or indirectly damage DNA .
Bacterial Growth Inhibition
In addition to its antibiotic properties, Desacetylravidomycin also inhibits bacterial growth . This inhibition, like its other properties, is dramatically enhanced by light .
Microbial Metabolite
Desacetylravidomycin is a microbial metabolite found in Streptomyces . This suggests potential applications in studying microbial metabolism and interactions .
Zukünftige Richtungen
The future directions for research on Deacetylravidomycin could include further investigation into its mechanism of action, particularly its light-dependent antibiotic and anticancer activities . Additionally, research could focus on optimizing its synthesis and exploring its potential therapeutic applications.
Wirkmechanismus
Target of Action
Desacetylravidomycin, also known as Deacetylravidomycin, is a microbial metabolite that has been found to have light-dependent antibiotic and anticancer activities . The primary target of Desacetylravidomycin is DNA . It is also known to inhibit IL-4 signal transduction .
Mode of Action
Desacetylravidomycin interacts with its targets in a light-dependent manner . It has been observed that the compound induces the enzyme beta-galactosidase, which is a specific indication of the ability of an agent to directly or indirectly damage DNA . This induction was observed only when Desacetylravidomycin was irradiated with light in the presence of the indicator organism .
Biochemical Pathways
Desacetylravidomycin affects the biochemical pathways related to DNA damage and IL-4 signal transduction
Pharmacokinetics
Understanding the pharmacokinetics is crucial for determining the bioavailability of the compound .
Result of Action
The action of Desacetylravidomycin results in DNA damage, which can lead to bacterial growth inhibition and cytotoxicity for certain cancer cell lines . The compound’s action is potentiated by light, suggesting that it is a potent photosensitizing, DNA-damaging agent .
Action Environment
The action of Desacetylravidomycin is influenced by environmental factors, particularly light . Light in both the near UV and visible wavelength ranges activates the compound, with near UV and visible blue wavelengths being most effective . The amount of induction caused by Desacetylravidomycin varies directly with the dosage of light provided .
Eigenschaften
IUPAC Name |
4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXCTIMNNKVMJM-JSPLCZCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008241 | |
| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetylravidomycin | |
CAS RN |
88580-27-2 | |
| Record name | Desacetylravidomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



